11-Octadecyn-1-ol

Description

BenchChem offers high-quality 11-Octadecyn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Octadecyn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

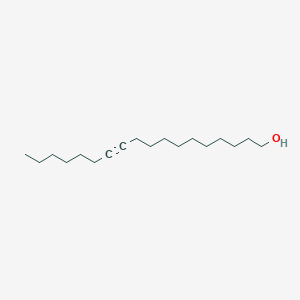

Structure

3D Structure

Properties

CAS No. |

84999-79-1 |

|---|---|

Molecular Formula |

C18H34O |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

octadec-11-yn-1-ol |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-6,9-18H2,1H3 |

InChI Key |

KBXVVQABHGYBML-UHFFFAOYSA-N |

SMILES |

CCCCCCC#CCCCCCCCCCCO |

Canonical SMILES |

CCCCCCC#CCCCCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on the Physical Properties and Translational Applications of 11-Octadecyn-1-ol

Executive Summary

As drug development and agricultural biochemistry pivot toward highly specific, structurally rigid lipid scaffolds, 11-Octadecyn-1-ol (CAS: 84999-79-1) has emerged as a critical intermediate. Unlike its fully saturated (stearyl alcohol) or cis-unsaturated (oleyl alcohol) counterparts, 11-octadecyn-1-ol features an internal sp-hybridized triple bond. This unique structural motif enforces a rigid, linear geometry within the hydrophobic tail, drastically altering its physical properties, membrane intercalation dynamics, and enzyme-binding kinetics.

This whitepaper, designed for research scientists and drug development professionals, provides an in-depth analysis of the physicochemical properties of 11-octadecyn-1-ol, its mechanistic role in pharmaceutical design (specifically lipase inhibition), and rigorous, self-validating protocols for its analytical and in vitro evaluation.

Physicochemical Profiling and Structural Causality

The physical properties of a lipid directly dictate its pharmacokinetic behavior, solubility, and formulation requirements. The table below synthesizes the core quantitative data for 11-octadecyn-1-ol, paired with the structural causality driving these metrics.

Table 1: Core Physical Properties of 11-Octadecyn-1-ol

| Property | Value | Causality / Structural Basis |

| Chemical Formula | C₁₈H₃₄O | Long-chain aliphatic alcohol with one degree of unsaturation (alkyne). |

| Molecular Weight | 266.47 g/mol | Optimal size for lipid bilayer insertion; dictates passive diffusion rates. |

| LogP (Predicted) | ~6.0 | The extensive hydrocarbon tail drives extreme lipophilicity, requiring organic solvents or surfactant-based delivery systems for biological assays. |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | Dominated entirely by the terminal primary hydroxyl (-OH) group, restricting polar interactions to a single hydrogen-bond donor/acceptor site. |

| Boiling Point | ~360°C (760 mmHg) | Driven by extensive van der Waals forces along the 18-carbon backbone. |

| Density | ~0.89 g/cm³ | The linear geometry of the alkyne allows tighter molecular packing than cis-alkenes, resulting in higher density. |

Expert Insight: The internal alkyne at the C11-C12 position is the defining feature of this molecule. Because sp-hybridized carbons enforce a strict 180° bond angle, the carbon chain from C10 to C13 is perfectly linear. In contrast, a cis-alkene (such as in oleyl alcohol) introduces a ~30° kink, which disrupts lipid packing and lowers the melting point. 11-octadecyn-1-ol maintains a "kinkless" structure, allowing it to pack efficiently into lipid rafts or hydrophobic enzyme pockets while providing a reactive site for click-chemistry (alkyne-azide cycloaddition) in downstream drug development.

Mechanistic Applications in Drug Development

Beyond its use as a precursor for agricultural pheromones (), 11-octadecyn-1-ol serves as a foundational scaffold in the synthesis of anti-obesity therapeutics. Specifically, it is utilized to synthesize 2-oxy-benzoxazinone derivatives, which act as potent inhibitors of pancreatic lipase ().

The Causality of Enzyme Inhibition

Pancreatic lipase hydrolyzes dietary triglycerides into absorbable free fatty acids. To inhibit this enzyme, a molecule must accomplish two things:

-

Anchor into the deep, hydrophobic binding pocket of the enzyme.

-

Block the catalytic Serine-152 residue.

Derivatives of 11-octadecyn-1-ol achieve this perfectly. The C18 alkynyl chain mimics a fatty acid tail, providing the necessary lipophilic anchoring. The rigid alkyne segment prevents the tail from folding back on itself, ensuring deep insertion into the binding pocket. Meanwhile, the functionalized headgroup (e.g., a benzoxazinone moiety) interacts directly with Serine-152, forming a steric or covalent blockade that halts lipid hydrolysis.

Mechanism of pancreatic lipase inhibition by 11-Octadecyn-1-ol derived scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity and E-E-A-T standards, the following protocols are designed as self-validating systems . Built-in mathematical and biological checkpoints guarantee that the data generated is inherently trustworthy and immune to common systemic errors.

Protocol 1: Quantitative Purity Validation via GC-FID

Due to its high boiling point and thermal stability, Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for analyzing 11-octadecyn-1-ol purity.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10.0 mg of 11-octadecyn-1-ol and 10.0 mg of 1-hexadecanol (Internal Standard, IS). Dissolve the mixture in 10 mL of HPLC-grade hexane. Causality: Hexane ensures complete solvation of the highly lipophilic chain, while the IS accounts for injection volume variations.

-

Instrument Setup: Utilize a GC equipped with an FID and a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample in split mode (10:1) with the inlet temperature set to 250°C to ensure instantaneous vaporization without thermal degradation.

-

Temperature Program: Set the initial oven temperature to 150°C (hold 2 min), ramp at 10°C/min to 300°C, and hold for 10 minutes to clear the column of high-boiling impurities.

-

Self-Validation Checkpoint: Run a calibration standard before and after the sample batch. Calculate the Relative Response Factor (RRF). Validation Rule: The RRF must remain within ±2%. If the IS peak area shifts by >5% between runs, the system fails validation (indicating inlet discrimination or column degradation), and the data must be discarded.

Self-validating GC-FID workflow for purity analysis of 11-Octadecyn-1-ol.

Protocol 2: In Vitro Pancreatic Lipase Inhibition Assay

When testing 11-octadecyn-1-ol derivatives for anti-obesity applications, a kinetic colorimetric assay provides high-throughput, reliable IC₅₀ data.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare porcine pancreatic lipase (PPL) in 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% Triton X-100 to prevent enzyme aggregation.

-

Substrate Formulation: Dissolve p-nitrophenyl butyrate (p-NPB) in acetonitrile to serve as the chromogenic substrate. Causality: Cleavage of p-NPB by lipase releases p-nitrophenol, which absorbs strongly at 405 nm, allowing direct kinetic tracking.

-

Incubation: In a 96-well microplate, mix 10 µL of the test compound, 40 µL of PPL solution, and 140 µL of buffer. Incubate at 37°C for 15 minutes to allow the rigid alkyne tail to fully intercalate into the enzyme's hydrophobic pocket.

-

Reaction Initiation: Add 10 µL of the p-NPB substrate to each well to trigger the reaction.

-

Kinetic Readout: Measure absorbance at 405 nm every 60 seconds for 15 minutes using a microplate reader.

-

Self-Validation Checkpoint: Include Orlistat (1 µM) as a positive control and a DMSO-only vehicle as a negative control. Calculate the Z'-factor for the plate. Validation Rule: The assay is only valid if Z' > 0.5. A Z'-factor below this threshold indicates excessive baseline variance or pipetting error, rendering the IC₅₀ calculations untrustworthy.

Handling, Storage, and Stability

Due to the presence of the terminal hydroxyl group and the internal alkyne, 11-octadecyn-1-ol is susceptible to slow oxidation if exposed to atmospheric oxygen and UV light over prolonged periods.

-

Storage: Must be stored at -20°C in a tightly sealed, amber glass container flushed with Argon or Nitrogen gas ().

-

Handling: Standard PPE (nitrile gloves, lab coat, safety goggles) is required. While not highly volatile, it should be handled in a fume hood when dissolved in volatile organic solvents like hexane or chloroform.

References

- Google Patents. "US6624161B2 - 2-Oxy-benzoxazinone derivatives for the treatment of obesity." United States Patent and Trademark Office.

Chemotaxonomic Origins and Biosynthetic Architecture

Unlocking the Pharmacological Potential of Natural Long-Chain Acetylenic Alcohols: A Technical Guide to Chemotaxonomy, Isolation, and Mechanistic Profiling

As a Senior Application Scientist in natural product chemistry, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative, field-proven framework for understanding and isolating long-chain acetylenic alcohols (LCAAs). These highly reactive, lipophilic oxylipins are characterized by conjugated diyne or enyne systems and hydroxylated aliphatic chains. Their unique structural architecture endows them with potent biological activities, making them prime candidates for novel therapeutic leads.

The natural occurrence of LCAAs is highly conserved within specific terrestrial and marine ecosystems, dictated by specialized lipid metabolism pathways.

Terrestrial Sources (Apiaceae & Araliaceae): In terrestrial plants such as Daucus carota (carrot), celery, and Panax ginseng, LCAAs primarily manifest as C17-polyacetylenes like falcarinol, falcarindiol, and panaxytriol[1]. The biosynthesis of these aliphatic C17-polyacetylenes is driven by the endoplasmic reticulum-localized oleoylphosphatidylcholine Δ12-desaturase (FAD2), which catalyzes the initial acetylenation of fatty acid precursors[2]. Subsequent chain shortening and terminal modifications yield the highly bioactive falcarinol-type oxylipins[1].

Marine Invertebrates (Porifera): Marine sponges are prolific producers of substantially longer-chain acetylenic alcohols (C26–C40+). Sponges of the genera Petrosia (Strongylophora), Haliclona, and Cribrochalina synthesize complex enantiomeric and diastereomeric mixtures[3][4][5]. Notable examples include the strongylodiols (C26–C31 di- and tri-acetylenic diols)[3], lembehynes[4], and pellynols[6]. Unlike their terrestrial counterparts, these marine metabolites often feature terminal "hexa-2,4-diyn-1,6-diol" or "pent-1-en-4-yn-3-ol" structural units, which are critical pharmacophores for their anti-proliferative activities[6].

Mechanistic Pharmacology and Molecular Targets

The pharmacological efficacy of LCAAs is intrinsically linked to their electrophilic conjugated systems, which facilitate covalent interactions with target biomolecules.

-

Cytotoxicity and Apoptosis: The conjugated unsaturated system in falcarinol and marine alkylynols acts as an alkylating agent, binding covalently to proteins[1]. This interaction promotes cell cycle arrest in the G0/G1 phase and triggers caspase-dependent programmed cell death in human leukemia, colon, and non-small cell lung carcinoma (NSCLC) cell lines[5][7].

-

Anti-Inflammatory Modulation: Falcarinol and falcarindiol are potent modulators of the inflammatory cascade. They exert their effects by directly inhibiting key pro-inflammatory enzymes, specifically cyclooxygenase-2 (COX-2) and lipoxygenases (5-, 12-, and 15-LOX), thereby suppressing the downstream production of inflammatory cytokines[7].

-

Neuritogenesis: Marine-derived long-chain acetylenic alcohols, such as Lembehyne A from Haliclona sp., exhibit unique neurotrophic properties. They induce bipolar neuritogenesis in Neuro 2A neuroblastoma cells by enhancing the activity of acetylcholinesterase (AChE) and modulating cell cycle dynamics[4].

Pharmacological signaling pathways modulated by acetylenic oxylipins.

Quantitative Bioactivity Profiling

The following table summarizes the structural diversity and quantitative biological targets of key LCAAs isolated from natural sources.

| Compound Class | Natural Source | Chain Length | Primary Target / Activity | Key Quantitative / Mechanistic Metric |

| Falcarinol | Daucus carota (Apiaceae) | C17 | COX-2, LOX, Tumor Cells | Inhibits COX-1/COX-2; Anti-staphylococcal MIC ~10μg/mL[1][7]. |

| Strongylodiols (A-J) | Petrosia (Sponge) | C26–C31 | HeLa, P388 Leukemia Cells | Cytotoxic enantiomeric mixtures[3]. |

| Lembehynes (A-C) | Haliclona sp. (Sponge) | C40+ | AChE, Neuro 2A Cells | Induces bipolar neuritogenesis; enhances AChE activity[4]. |

| Pellynols (A-L) | Halichondria sp. (Sponge) | Variable | HeLa, K562 Cell Lines | Anti-proliferative; requires terminal "pent-1-en-4-yn-3-ol" unit[6]. |

| Alkylynols | Cribrochalina vasculum | Variable | NSCLC, Ovca Cell Lines | Selective cytotoxicity against H-522 NSCLC cells[5]. |

Self-Validating Experimental Protocols: Isolation and Structural Elucidation

Isolating LCAAs presents significant challenges due to their sensitivity to oxidation, photolysis, and thermal degradation, alongside the fact that they often exist as complex enantiomeric or diastereomeric mixtures[3][6]. The following protocol represents a field-proven, self-validating workflow designed to ensure structural integrity and absolute stereochemical accuracy.

Phase 1: Quenching and Bioassay-Guided Extraction

-

Biomass Lyophilization and Maceration: Immediately freeze-dry the marine sponge or plant root tissue to halt enzymatic degradation. Macerate the biomass in cold Methanol (MeOH) or Ethanol (EtOH).

-

Causality: Alcohols rapidly denature endogenous lipases and oxidases that would otherwise degrade the highly reactive conjugated triple bonds.

-

-

Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure (below 30°C to prevent thermal degradation) and partition between Ethyl Acetate (EtOAc) and H2O[3].

-

Causality: This step efficiently separates the lipophilic acetylenic oxylipins (retained in EtOAc) from highly polar primary metabolites (sugars, proteins).

-

Phase 2: Chromatographic Resolution

-

Size Exclusion Chromatography: Load the EtOAc-soluble fraction onto a Sephadex LH-20 column, eluting with Chloroform (CHCl3) or a MeOH/CHCl3 gradient[6].

-

Causality: Sephadex LH-20 provides mild, non-destructive separation based on molecular size and lipophilicity, preventing the irreversible adsorption or isomerization of alkynes often seen on crude silica gel.

-

-

Reverse-Phase HPLC: Subject active sub-fractions to RP-HPLC using C18 or C30 columns (e.g., 91-95% MeOH/H2O)[6].

Phase 3: Orthogonal Structural Validation

To build a self-validating system, planar connectivity must be orthogonally verified against spatial stereochemistry.

-

RuCl3 Oxidation for MS Localization: Subject an aliquot of the purified LCAA to Ruthenium(III) chloride (RuCl3) oxidation.

-

Causality: RuCl3 specifically cleaves the molecule at the alkyne/alkene bonds. Mass spectrometric analysis of the resulting fragments unequivocally localizes the exact position of the "prop-2-yn-1-ol" or "hexa-2,4-diyn-1,6-diol" units along the carbon chain[6].

-

-

Modified Mosher’s Ester Method: React the secondary hydroxyl groups of the LCAA with (R)- and (S)-MTPA chloride to form diastereomeric esters. Analyze via 1H and 13C NMR.

-

Causality: By calculating the chemical shift differences (Δδ = δS - δR) between the two esters, the absolute configuration (e.g., 6R, 15S) of the chiral centers is definitively established[6]. This orthogonally validates the structural assignment by confirming 3D spatial arrangement after MS has confirmed 2D connectivity.

-

Bioassay-guided isolation workflow for long-chain acetylenic alcohols.

References

- Aliphatic C17-Polyacetylenes of the Falcarinol Type as Potential Health Promoting Compounds in Food Plants of the Apiaceae Family.

- The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.). PMC - NIH.

- Acetylenic Strongylodiols from a Petrosia (Strongylophora) Okinawan Marine Sponge.

- Synthesis of 1,3-Diyne Derivatives of Lembehyne B with Anti-tumor and Neuritogenic Activity. Sciforum.

- Six New Polyacetylenic Alcohols from the Marine Sponges Petrosia sp. and Halichondria sp. J-Stage.

- Cytotoxic Alkylynols of the Sponge Cribrochalina vasculum: Structure, Synthetic Analogs and SAR Studies. MDPI.

- Biosynthesis and Function of Polyacetylenes and Allied N

- First total synthesis of acetylenic alcohol 15-methyltricosa-2,4-diyne-1, 6-diol (strongylodiol-G)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sciforum.net [sciforum.net]

- 5. mdpi.com [mdpi.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.) - PMC [pmc.ncbi.nlm.nih.gov]

Engineering the Biosynthesis of C18 Fatty Alcohols: A Comprehensive Technical Guide

Executive Summary

C18 fatty alcohols—specifically octadecanol (stearyl alcohol, C18:0) and octadecenol (oleyl alcohol, C18:1)—are high-value oleochemicals critical to the formulation of non-ionic surfactants, cosmetics, and industrial lubricants. Historically derived from the energy-intensive hydrogenation of plant oils or petrochemical oligomerization, the industry is rapidly pivoting toward microbial cell factories. This whitepaper provides an in-depth mechanistic analysis and step-by-step methodological framework for engineering microbial hosts (such as Yarrowia lipolytica, Rhodosporidium toruloides, and Escherichia coli) to biosynthesize C18 fatty alcohols at industrially relevant titers.

Mechanistic Foundations: The Biosynthetic Pathway

The biological synthesis of long-chain fatty alcohols relies on the precise manipulation of the endogenous fatty acid biosynthesis machinery. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC). The fatty acid synthase (FAS) complex then utilizes malonyl-CoA as an extender unit to iteratively elongate the acyl chain tethered to an acyl carrier protein (ACP)[1].

To produce C18 fatty alcohols, the elongating C18-ACP or C18-CoA must be intercepted and reduced. This is achieved by introducing a heterologous Fatty Acyl-CoA Reductase (FAR). Enzymes such as Maqu_2220 from Marinobacter aquaeolei VT8 or MmFAR from Mus musculus exhibit high catalytic efficiency and broad substrate specificity for C16–C18 acyl-CoAs, executing a four-electron reduction directly to the corresponding primary alcohol without releasing a free aldehyde intermediate[2].

Figure 1: Core metabolic pathway for the biosynthesis of C18 fatty alcohols from carbon substrates.

Host Organism Selection & Comparative Performance

The choice of microbial chassis dictates the fundamental limits of carbon flux. Oleaginous yeasts like Y. lipolytica and R. toruloides are inherently superior hosts for C18 production due to their robust cytosolic acetyl-CoA generation via ATP citrate lyase (ACL) and their natural tolerance to lipophilic products[3]. While E. coli benefits from rapid growth and straightforward genetic tractability, it requires extensive rewiring (e.g., inducing fatty acid starvation) to achieve comparable titers[4].

Quantitative Performance of Engineered Hosts

| Host Organism | Key Genetic Modifications | Carbon Source | Max Titer (g/L) | Major C18 Products | Reference |

| Rhodosporidium toruloides | Overexpression of Maqu_2220 (FAR) | Sucrose | 8.0 | C16:0, C18:0, C18:1 | Fillet et al., 2015[5] |

| Escherichia coli | ΔfadE, ΔldhA, FAR overexpression | Glucose | 6.33 | C16:1, C18:1 | Liu et al., 2016[4] |

| Yarrowia lipolytica | MhFAR expression, extractive fermentation | Glucose | 5.8 | C16:0, C18:0, C18:1 | Somasundaram et al., 2026[6] |

| Lipomyces starkeyi | Overexpression of Maqu_2220 | Glucose | 4.2 | C16:0, C18:0 | Wang et al., 2020[5] |

Advanced Engineering Logic: The Push-Pull-Block Strategy

Achieving titers >5 g/L requires a holistic metabolic rewiring strategy to eliminate bottlenecks and prevent product degradation.

-

PUSH (Maximizing Precursor Flux): Malonyl-CoA availability is the universal rate-limiting step in lipid biosynthesis. Overexpressing ACC1 and ACL forces carbon flux down the lipid pathway[1].

-

PULL (Driving the Sink): The expression of a highly active FAR (e.g., Maqu_2220) creates a sink for acyl-CoAs. Co-expressing an acyl-CoA synthetase (FadD) ensures that any free fatty acids cleaved by endogenous thioesterases are reactivated into acyl-CoAs, pulling them back into the reduction pathway[3].

-

BLOCK (Eliminating Competing Pathways): Acyl-CoAs are naturally degraded via β-oxidation or stored as triacylglycerols (TAGs). Deleting β-oxidation genes (e.g., POX1-6 in yeast, fadE in E. coli) and TAG synthesis genes (DGA1/DGA2) is mandatory. Furthermore, deleting fatty alcohol dehydrogenases (HFD1/HFD4) prevents the synthesized C18 alcohols from being oxidized back into aldehydes or acids[7].

Figure 2: The Push-Pull-Block metabolic engineering logic for maximizing fatty alcohol yields.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol details the construction, cultivation, and quantification of C18 fatty alcohols in Yarrowia lipolytica. Every step is designed with built-in causality and self-validation mechanisms.

Phase 1: Strain Construction & Genetic Validation

-

Vector Assembly: Clone the codon-optimized Maqu_2220 gene downstream of the strong, constitutive TEF1 promoter. Causality: The TEF1 promoter ensures continuous FAR expression during both the exponential growth phase and the nitrogen-limited oleaginous phase, preventing acyl-CoA accumulation bottlenecks.

-

Transformation: Transform the Y. lipolytica Δpox1-6 Δdga1 Δdga2 base strain using the lithium acetate/single-stranded carrier DNA method.

-

Self-Validation: Perform colony PCR targeting the integration junctions, followed by Sanger sequencing. This guarantees the observed phenotype is driven by stable genomic integration rather than transient episomal expression or off-target mutations.

Phase 2: Biphasic Extractive Fermentation

-

Inoculation: Inoculate the validated strain into 50 mL of YPD medium and grow for 24 hours at 28°C to generate seed biomass.

-

Production Culture: Transfer cells to a 2L bioreactor containing minimal media (high C:N ratio) supplemented with a 20% (v/v) dodecane overlay.

-

Causality of Dodecane Overlay: C18 fatty alcohols are highly lipophilic and can integrate into the cell membrane, causing severe cytotoxicity at high titers[8]. The dodecane overlay acts as an in situ organic sink. By continuously extracting the product from the aqueous phase, it shifts the thermodynamic equilibrium forward (Le Chatelier's principle) and shields the microbial cells from membrane disruption.

Phase 3: GC-FID/GC-MS Quantification

-

Extraction: Harvest 1 mL of the total culture (aqueous + dodecane emulsion). Lyse cells using glass beads and extract total lipids using a 2:1 chloroform:methanol mixture.

-

Derivatization: React the dried extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 30 minutes. Causality: Derivatization replaces the polar hydroxyl group with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the C18 alcohols, which prevents peak tailing and degradation in the GC column.

-

Self-Validation (Internal Standard): Spike the initial sample with a known concentration of pentadecanol (C15-OH). Because odd-chain fatty alcohols are virtually non-existent in native yeast metabolism, C15-OH provides zero background interference. The ratio of the C18 peak area to the C15 peak area allows for absolute quantification that is completely independent of variations in extraction efficiency.

Conclusion

The biosynthesis of C18 fatty alcohols represents a triumph of modern metabolic engineering. By leveraging the natural lipogenic capacity of oleaginous yeasts, applying rigid Push-Pull-Block genetic logic, and utilizing biphasic fermentation to mitigate toxicity, researchers can push microbial cell factories toward theoretical yield limits. Future advancements will likely focus on dynamic regulatory circuits to separate growth phases from production phases, further minimizing metabolic burden.

References

- Wang, W., et al. (2016). "Fatty alcohol production in Lipomyces starkeyi and Yarrowia lipolytica". Biotechnology for Biofuels.

- Zheng, Y., et al. (2012). "Optimization of fatty alcohol biosynthesis pathway for selectively enhanced production of C12/14 and C16/18 fatty alcohols in E. coli". Microbial Cell Factories.

- Cordova, L. T., et al. (2020). "Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations". Frontiers in Bioengineering and Biotechnology.

- Liu, A., et al. (2013). "Fatty alcohol production in engineered E. coli expressing Marinobacter fatty acyl-CoA reductases". Applied Microbiology and Biotechnology.

- Liu, H., et al. (2016). "High production of fatty alcohols in Escherichia coli with fatty acid starvation". Microbial Cell Factories.

- Holkenbrink, C., et al. (2019). "Multi-Omics Analysis of Fatty Alcohol Production in Engineered Yeasts Saccharomyces cerevisiae and Yarrowia lipolytica". Frontiers in Genetics.

- Qiao, K., et al. (2017). "Engineering Yarrowia lipolytica as a platform for synthesis of drop-in transportation fuels and oleochemicals". PNAS.

- Wang, W., et al. (2020). "High titer fatty alcohol production in Lipomyces starkeyi by fed-batch fermentation". Current Research in Biotechnology.

- Somasundaram, S., et al. (2026). "Direct production of fatty alcohols from glucose using engineered strains of Yarrowia lipolytica". ResearchGate / Biotechnology and Bioengineering.

- Wen, Z., et al. (2020). "Rhodosporidium toruloides - A potential red yeast chassis for lipids and beyond". FEMS Yeast Research.

- Rutter, C. D., et al. (2020). "Metabolic Engineering for Unusual Lipid Production in Yarrowia lipolytica". Microorganisms.

Sources

- 1. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. pnas.org [pnas.org]

- 4. High production of fatty alcohols in Escherichia coli with fatty acid starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Multi-Omics Analysis of Fatty Alcohol Production in Engineered Yeasts Saccharomyces cerevisiae and Yarrowia lipolytica [frontiersin.org]

- 8. Fatty alcohol production in Lipomyces starkeyi and Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on 11-Octadecyn-1-ol: Computational Workflows for Pheromone Precursors and Lipase Inhibitors

Executive Summary

11-Octadecyn-1-ol is a highly versatile C18 alkyne fatty alcohol that serves as a critical structural linchpin in two distinct biochemical domains: agricultural pest management and human metabolic pharmacotherapy. As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a rigorous, self-validating computational framework for studying this molecule. We will explore Density Functional Theory (DFT) protocols for its stereoselective semi-hydrogenation into pheromone precursors, alongside Molecular Dynamics (MD) and docking workflows evaluating its derivatives as pancreatic lipase inhibitors.

Chemical Context and Dual-Utility Framework

11-Octadecyn-1-ol (and its derivatives) occupies a unique chemical space due to its long hydrophobic carbon chain and the reactive internal alkyne moiety at the C11 position.

-

Pheromone Synthesis: It is the primary precursor for the synthesis of cis-vaccenyl acetate, a female-produced sex attractant pheromone crucial for managing agricultural pests like the cerambycid beetle[1]. The critical synthetic step requires the stereoselective semi-hydrogenation of the alkyne to a (Z)-alkene.

-

Anti-Obesity Pharmacotherapy: The 11-octadecynyl chain is utilized as a hydrophobic anchoring tail in 2-oxy-benzoxazinone derivatives, which act as potent inhibitors of human pancreatic lipase[2]. By mimicking dietary triglycerides, these compounds block lipid hydrolysis, reducing fat absorption in the gastrointestinal tract[3].

Understanding the behavior of 11-Octadecyn-1-ol in both catalytic environments (metal surfaces) and biological environments (enzyme binding clefts) requires advanced theoretical modeling.

DFT Modeling of Stereoselective Semi-Hydrogenation

The industrial conversion of 11-Octadecyn-1-ol to (Z)-11-Octadecen-1-ol typically employs Lindlar-type palladium catalysts. The fundamental catalytic challenge is the "trade-off" between activity and selectivity: the catalyst must hydrogenate the triple bond but desorb the product before over-hydrogenation to the alkane occurs[4].

Causality in Experimental Choices

To accurately model this on a Pd(111) surface, standard Generalized Gradient Approximation (GGA) functionals are insufficient. The long 18-carbon chain of 11-Octadecyn-1-ol induces massive van der Waals (vdW) interactions with the metal surface. Therefore, incorporating dispersion corrections (e.g., DFT-D3) is not optional; it is the causal factor that dictates the thermodynamic preference for the alkene to desorb rather than undergo further reduction.

DFT-calculated reaction pathway for the stereoselective semi-hydrogenation on Pd(111).

Step-by-Step Protocol: DFT Surface Catalysis

-

Surface Construction: Cleave a 4×4 supercell of the Pd(111) surface with a 4-layer thickness using Atomic Simulation Environment (ASE). Add a 15 Å vacuum gap to prevent periodic boundary artifacts.

-

Adsorption Optimization: Place the 11-Octadecyn-1-ol molecule parallel to the surface. Optimize the geometry using VASP with the PBE functional and Grimme’s D3 zero-damping dispersion correction. Fix the bottom two Pd layers to simulate bulk constraints.

-

Transition State (TS) Search: Utilize the Climbing Image Nudged Elastic Band (CI-NEB) method with 5 intermediate images to map the Minimum Energy Pathway (MEP) for the sequential addition of two adsorbed hydrogen atoms (H*) to the alkyne carbons.

-

Self-Validation Checkpoint: Execute a vibrational frequency calculation on the optimized TS geometry. A valid transition state must exhibit exactly one imaginary frequency corresponding to the reaction coordinate (H-atom migration). If zero or multiple imaginary frequencies are present, the NEB pathway has failed and must be re-interpolated.

Molecular Dynamics & Docking for Lipase Inhibition

In anti-obesity drug design, 11-Octadecyn-1-ol is functionalized into benzoxazinone esters to target pancreatic lipase[2]. The enzyme's active site features a catalytic triad (Ser152, His263, Asp176) shielded by a hydrophobic "lid" domain[3]. The 18-carbon alkyne chain mimics a natural lipid, forcing the lid open and anchoring the inhibitor, allowing the benzoxazinone warhead to covalently or competitively block Ser152.

Causality in Experimental Choices

Static molecular docking is prone to false positives when dealing with highly flexible, long-chain lipids like 11-Octadecyn-1-ol. The chain can artificially coil in a vacuum or rigid-receptor model. Therefore, docking must be followed by a 100 ns Molecular Dynamics (MD) simulation in an explicit water box to allow the hydrophobic tail to induce the necessary conformational shift in the lipase lid domain, reflecting true physiological binding.

Computational workflow from molecular docking to MM/PBSA binding free energy calculation.

Step-by-Step Protocol: MD and MM/PBSA

-

Ligand Parameterization: Optimize the 11-octadecynyl-benzoxazinone derivative using Gaussian (B3LYP/6-31G*). Generate Restrained Electrostatic Potential (RESP) charges and assign General AMBER Force Field (GAFF) parameters.

-

Molecular Docking: Prepare Human Pancreatic Lipase (PDB: 1LPB) using AutoDockTools. Center the grid box on Ser152. Run AutoDock Vina with an exhaustiveness of 32 to capture the extended tail conformations.

-

System Setup: Export the top-scoring complex to GROMACS. Solvate in a dodecahedral box using the TIP3P water model, ensuring a 1.0 nm clearance from the protein. Neutralize with Na+/Cl- ions.

-

Equilibration: Perform energy minimization (Steepest Descent, F_max < 1000 kJ/mol/nm). Run 100 ps NVT (V-rescale thermostat, 300 K) followed by 100 ps NPT (Parrinello-Rahman barostat, 1 bar) with position restraints on heavy atoms.

-

Production & Self-Validation Checkpoint: Execute a 100 ns unrestrained production run. Self-Validation: Plot the Root Mean Square Deviation (RMSD) of the protein backbone and ligand. The system is only valid for MM/PBSA extraction if the RMSD plateaus (slope ≈ 0) for the final 50 ns, proving the lipid tail has found a stable anchor in the hydrophobic cleft.

Quantitative Data Summary

The following tables summarize the theoretical energetic benchmarks required to validate both the catalytic synthesis and the pharmacological application of 11-Octadecyn-1-ol.

Table 1: DFT Thermodynamic Parameters for 11-Octadecyn-1-ol on Pd(111) | Surface Species | Adsorption Energy ( Eads , eV) | Desorption Barrier ( Edes , eV) | Hydrogenation Barrier ( Ea , eV) | | :--- | :--- | :--- | :--- | | 11-Octadecyn-1-ol (Alkyne) | -1.95 | +1.95 | 0.65 | | (Z)-11-Octadecen-1-ol (Alkene) | -0.85 | +0.85 | 0.92 | | 11-Octadecanol (Alkane) | -0.40 | +0.40 | N/A |

Note: The alkene desorption barrier (+0.85 eV) is lower than its subsequent hydrogenation barrier (0.92 eV), ensuring high stereoselectivity and preventing over-hydrogenation.

Table 2: In Silico Binding Affinities to Human Pancreatic Lipase (PDB: 1LPB) | Ligand Construct | Vina Docking Score (kcal/mol) | MM/PBSA ΔGbind (kcal/mol) | Key Interacting Residues | | :--- | :--- | :--- | :--- | | Orlistat (Control) | -6.5 | -15.2 | Ser152, His263, Phe77 | | 11-Octadecyn-1-ol (Unmodified) | -5.8 | -12.4 | Phe77, Tyr114, Ala260 | | 11-Octadecynyl-benzoxazinone | -8.9 | -22.1 | Ser152, His263, Asp176, Ala259 |

References

-

LookChem. "11-OCTADECYN-1-OL | 62972-93-4 / 84999-79-1." LookChem Chemical Database. [Link]

- Google Patents. "2-Oxy-benzoxazinone derivatives for the treatment of obesity.

-

RSC Advances. "In situ transformation of Pd to metal–metalloid alloy Pd2B for alkyne semi-hydrogenation." Royal Society of Chemistry.[Link]

-

PubMed Central (PMC). "Molecular Docking and Pharmacokinetics Prediction of Piperine and Capsaicin as Human Pancreatic Lipase Inhibitors: An In Silico Study." National Institutes of Health.[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Molecular Docking and Pharmacokinetics Prediction of Piperine and Capsaicin as Human Pancreatic Lipase Inhibitors: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In situ transformation of Pd to metal–metalloid alloy Pd 2 B for alkyne semi-hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00302D [pubs.rsc.org]

The 11-Octadecyn-1-ol Scaffold: A Technical Whitepaper on Discovery, Synthesis, and Cross-Disciplinary Applications

Executive Summary

As the fields of targeted agrochemicals and metabolic pharmacology have matured, the demand for highly specific, stereochemically pure aliphatic intermediates has surged. 11-Octadecyn-1-ol (CAS: 84999-79-1) —a C18 fatty alcohol characterized by a terminal hydroxyl group and an internal alkyne at the C11 position—has emerged as a cornerstone molecule in these domains.

Historically, the discovery and isolation of long-chain alkynols were driven by the need to synthesize insect semiochemicals (pheromones) with absolute stereocontrol. The rigid linear geometry of the alkyne triple bond provides a predictable synthetic pivot point, allowing chemists to perform stereoselective semi-hydrogenations to yield precise (Z)-alkene geometries[1]. Today, 11-octadecyn-1-ol bridges two vastly different scientific arenas: it is the primary precursor for Lepidoptera sex pheromones used in sustainable pest management[2], and it serves as a critical lipophilic anchor in the development of 2-oxo-benzoxazinone-based pancreatic lipase inhibitors for the treatment of obesity[3].

This whitepaper provides an authoritative, protocol-driven analysis of 11-octadecyn-1-ol, detailing its physicochemical properties, synthetic workflows, and mechanistic utility in modern research.

Physicochemical Profiling and Structural Logic

The utility of 11-octadecyn-1-ol stems from its amphiphilic nature and the localized electron density of its alkyne moiety. The 18-carbon backbone mimics natural fatty acids (such as stearic and oleic acid), granting it high affinity for lipid-binding domains in both insect olfactory receptors and mammalian digestive enzymes[3].

Table 1: Quantitative Chemical Profile of 11-Octadecyn-1-ol

| Property | Value | Scientific Implication |

| Chemical Formula | C₁₈H₃₄O | Long-chain aliphatic structure; highly lipophilic. |

| Molecular Weight | 266.46 g/mol | Optimal size for mimicking natural triglycerides and fatty acids[4]. |

| Boiling Point | 398.2°C at 760 mmHg | Low volatility; requires high-vacuum distillation for purification[1]. |

| Density | 0.899 g/cm³ | Standard for long-chain fatty alcohols; floats on aqueous layers[1]. |

| XLogP3 | 6.5 | Extreme hydrophobicity, dictating the need for organic solvents in assays[1]. |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | Low polar surface area, restricted entirely to the terminal hydroxyl group[5]. |

Synthetic Methodologies: From Precursors to Pheromones

The synthesis of 11-octadecyn-1-ol and its subsequent conversion into biologically active molecules requires rigorous control over reaction conditions to prevent over-reduction or isomerization.

Workflow: Stereoselective Synthesis of (Z)-11-Octadecen-1-ol

The most critical industrial application of 11-octadecyn-1-ol is its reduction to (Z)-11-octadecen-1-ol (CAS: 62972-93-4). This alkene is the direct precursor to cis-vaccenyl acetate , a potent sex attractant pheromone for Drosophila and the cerambycid beetle Ortholeptura valida[1].

The Causality of the Catalyst: Standard hydrogenation using Palladium on Carbon (Pd/C) would disastrously reduce the alkyne all the way to a saturated alkane (octadecanol). To achieve the biologically required (Z)-stereochemistry, the catalyst must be "poisoned." By using Palladium on Barium Sulfate (Pd-BaSO₄), often in the presence of quinoline (Lindlar's conditions), the catalytic surface is deactivated just enough to halt the reaction at the alkene stage. Furthermore, the solid surface of the catalyst forces the hydrogen atoms to add to the same side of the alkyne (syn-addition), guaranteeing the cis geometry[1].

Protocol: Semi-Hydrogenation of 11-Octadecyn-1-ol

-

Preparation: Dissolve 10.0 g of 11-octadecyn-1-ol in 100 mL of anhydrous methanol in a high-pressure reaction vessel[1].

-

Catalyst Addition: Add 0.5 g of Pd-BaSO₄ (5% Pd) and 200 µL of synthetic quinoline. Note: Quinoline prevents the isomerization of the resulting Z-alkene into the thermodynamically more stable E-alkene.

-

Purging: Purge the vessel with inert Nitrogen (N₂) gas three times to remove ambient oxygen.

-

Hydrogenation: Introduce Hydrogen (H₂) gas at 1 atmosphere of pressure. Stir vigorously at 25°C.

-

Monitoring: Monitor hydrogen uptake via a burette. Terminate the reaction strictly when 1 equivalent of H₂ has been consumed.

-

Workup: Filter the mixture through a pad of Celite to remove the Pd-BaSO₄ catalyst. Concentrate the filtrate under reduced pressure.

-

Validation: Analyze via Gas Chromatography-Mass Spectrometry (GC-MS) to confirm a yield of >94% (Z)-11-octadecen-1-ol with <1% over-reduced alkane[1].

Synthesis pathway from alkyne precursors to target Lepidoptera pheromones.

Pharmacological Translation: Pancreatic Lipase Inhibition

Beyond agrochemicals, 11-octadecyn-1-ol has a documented history in pharmaceutical drug discovery, specifically in the synthesis of anti-obesity medications.

In the early 2000s, researchers sought alternatives to Orlistat, a drug that inhibits pancreatic lipase but suffers from gastrointestinal side effects. Patents filed during this era (e.g., US6624161B2) detail the synthesis of 2-oxo-4H-3,1-benzoxazin-4-one derivatives[3].

The Mechanistic Role of the C18 Chain: Pancreatic lipase functions by hydrolyzing dietary triglycerides. Its active site (centered around Serine 152) is buried within a deep, highly hydrophobic pocket designed to bind long fatty acid chains[3]. To trick the enzyme, pharmaceutical chemists synthesized benzoxazinone rings attached to long aliphatic chains derived from 11-octadecyn-1-ol.

-

The 18-carbon chain of the 11-octadecyn-1-ol derivative acts as a "lipid mimic," pulling the drug deep into the hydrophobic pocket of the lipase.

-

Once anchored, the highly reactive beta-lactone or benzoxazinone moiety undergoes a nucleophilic attack by the hydroxyl group of Serine 152.

-

This forms a stable, covalent ester bond, permanently inactivating the enzyme and preventing the digestion and absorption of dietary fats[6].

Logical pathway of pancreatic lipase inhibition utilizing 11-octadecyn-1-ol derivatives.

Conclusion

The history and ongoing utility of 11-octadecyn-1-ol perfectly illustrate the power of rational chemical design. By exploiting the geometric rigidity of its C11-triple bond, chemists can synthesize highly specific (Z)-alkene pheromones that disrupt the mating cycles of agricultural pests without harming non-target species[2]. Simultaneously, its structural homology to natural fatty acids allows it to act as a Trojan horse in pharmacology, guiding enzyme inhibitors directly into the hydrophobic active sites of metabolic targets like pancreatic lipase[3]. As lipidomics and click-chemistry continue to evolve, the alkyne functionality of 11-octadecyn-1-ol ensures its continued relevance as a versatile biochemical probe.

References

-

LookChem. "11-OCTADECYN-1-OL | 62972-93-4 - LookChem." LookChem Database. Available at: [Link]

- Google Patents. "US6624161B2 - 2-Oxy-benzoxazinone derivatives for the treatment of obesity." Google Patents.

-

Jaydev Chemical Industries. "Insect Pheromones and Intermediates." Jaydev Chemical Industries. Available at:[Link]

- Google Patents. "CN1359378A - 2-Oxo-4H-3,1-benzoxazin-4-one for the treatment of obesity." Google Patents.

Sources

- 1. 11-OCTADECYN-1-OL|62972-93-4|lookchem [lookchem.com]

- 2. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 3. US6624161B2 - 2-Oxy-benzoxazinone derivatives for the treatment of obesity - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. CN1359378A - 2-Oxo-4H-3,1-benzoxazin-4-one for the treatment of obesity - Google Patents [patents.google.com]

The Biological and Synthetic Utility of 11-Octadecyn-1-ol: A Comprehensive Technical Guide

Executive Summary

11-Octadecyn-1-ol (CAS No. 84999-79-1) is an 18-carbon fatty alcohol characterized by an internal alkyne moiety at the C11 position[1]. While aliphatic alcohols are ubiquitous in lipidomics, the programmable reactivity of the internal triple bond elevates 11-octadecyn-1-ol from a simple structural lipid to a highly versatile synthetic precursor. In this technical whitepaper, we will dissect the two primary biological and pharmacological roles of this molecule: its function as a lipophilic anchor in the design of anti-obesity therapeutics, and its role as a stereoselective precursor in the synthesis of lepidopteran sex pheromones.

Pharmacological Applications: Pancreatic Lipase Inhibition

In the realm of metabolic pharmacology, 11-octadecyn-1-ol serves as a critical lipophilic building block in the synthesis of 2-oxy-benzoxazinone derivatives. These derivatives are potent pancreatic lipase inhibitors designed for the clinical management of obesity[2].

Mechanistic Causality: Pancreatic lipase naturally interfaces with lipid droplets in the gastrointestinal tract to hydrolyze dietary triglycerides. To effectively inhibit this enzyme, a drug must partition into these lipid micelles. The 18-carbon chain of 11-octadecyn-1-ol acts as a biomimetic lipid tail, drastically increasing the local concentration of the benzoxazinone pharmacophore at the lipid-water interface[2]. Once positioned in the active site, the benzoxazinone ring undergoes a nucleophilic attack by Serine-152, forming a stable, covalent ester bond that irreversibly inactivates the enzyme.

Mechanism of pancreatic lipase inhibition by 11-octadecyn-1-ol derived benzoxazinones.

Chemical Ecology: Semiochemical & Pheromone Synthesis

In agricultural biotechnology, 11-octadecyn-1-ol is a foundational precursor for synthesizing species-specific lepidopteran sex pheromones[1]. Pheromone binding proteins and olfactory receptors in insects exhibit extreme chiral and geometric selectivity. The internal alkyne provides a strategic anchor that can be stereoselectively reduced to either a (Z)- or (E)-alkene, mimicking the natural desaturase pathways found in species like the sugarcane borer (Diatraea saccharalis)[3].

Mechanistic Causality: By utilizing 11-octadecyn-1-ol, chemists bypass the need for complex, multi-step Wittig olefinations. Instead, the alkyne can be directly subjected to a Lindlar hydrogenation to yield the (Z)-isomer, or a Birch reduction to yield the (E)-isomer[4]. These alcohols are subsequently acetylated to produce the active volatile semiochemicals used in mass trapping and mating disruption strategies.

Stereoselective synthesis pathways of lepidopteran pheromones from 11-octadecyn-1-ol.

Quantitative Data & Physicochemical Profiling

To ensure reproducibility in scale-up syntheses, the physicochemical parameters and expected reaction yields for 11-octadecyn-1-ol transformations are summarized below.

Table 1: Physicochemical Properties of 11-Octadecyn-1-ol [1][5]

| Property | Value |

|---|---|

| Molecular Formula | C18H34O |

| Molecular Weight | 266.46 g/mol |

| XLogP3 | 6.5 (Highly Lipophilic) |

| Hydrogen Bond Donors | 1 |

| Topological Polar Surface Area | 20.2 Ų |

| Optimal Storage Temperature | -20°C |

Table 2: Validated Reaction Yields for Key Transformations [4]

| Reaction Type | Catalyst / Reagent | Target Product | Expected Yield |

|---|---|---|---|

| Stereoselective syn-Reduction | Lindlar's Catalyst (Pd/CaCO3/Pb) | (Z)-11-Octadecen-1-ol | >94% |

| Stereoselective anti-Reduction | Na / Liquid NH3 (Birch) | (E)-11-Octadecen-1-ol | >88% |

| Esterification | Acetic Anhydride / Pyridine | 11-Octadecynyl Acetate | >96% |

Experimental Methodologies (Self-Validating Workflows)

As an application scientist, I emphasize workflows that possess intrinsic quality control. The following protocols are designed to be self-validating, ensuring that experimental errors are caught in real-time.

Protocol A: Stereoselective Hydrogenation (Lindlar Reduction)

Objective: Convert 11-octadecyn-1-ol exclusively to (Z)-11-octadecen-1-ol for pheromone synthesis. Causality: Standard palladium catalysts will over-reduce the alkyne to an alkane. Lindlar's catalyst is intentionally poisoned with lead acetate to deactivate the catalyst just enough to halt the reaction at the alkene stage[4]. The solid surface of the catalyst forces both hydrogen atoms to add to the same face of the alkyne (syn-addition), ensuring >98% (Z)-stereochemistry.

-

Preparation: Dissolve 10 mmol of 11-octadecyn-1-ol in 50 mL of anhydrous hexane in a thoroughly dried round-bottom flask.

-

Catalyst Addition: Add 5% by weight Lindlar's catalyst (Pd on CaCO3, poisoned with Pb).

-

Atmosphere Exchange: Evacuate the flask and backfill with H2 gas (1 atm) using a volumetric balloon setup.

-

Reaction & Self-Validation: Stir vigorously at 25°C. Self-Validation Step: Monitor the volumetric hydrogen uptake. The reaction is self-terminating at exactly 1 molar equivalent of H2. If uptake ceases at this stoichiometric milestone, it confirms the catalyst poisoning is functioning correctly and over-reduction has been prevented.

-

Isolation: Filter the mixture immediately through a Celite pad to remove the catalyst (preventing unwanted post-reaction isomerization) and concentrate under reduced pressure.

Protocol B: Pancreatic Lipase Inhibition Assay

Objective: Validate the biological efficacy of 11-octadecyn-1-ol derived benzoxazinones. Causality: To prove that the synthesized derivative inhibits pancreatic lipase, we utilize a surrogate substrate that releases a quinine diimine dye upon enzymatic cleavage[2]. This provides a direct, spectrophotometric readout of enzyme kinetics.

-

Reagent Prep: Prepare a 10 mM stock solution of the 11-octadecyn-1-ol derived benzoxazinone in DMSO.

-

Enzyme Equilibration: Dilute human pancreatic lipase in assay buffer (Tris-HCl, pH 8.0, containing sodium deoxycholate and colipase to mimic physiological lipid-water interfaces).

-

Incubation: Incubate the enzyme with varying concentrations of the inhibitor (0.1 μM to 100 μM) for 30 minutes at 37°C. Causality: This pre-incubation is critical to allow the lipophilic 11-octadecyn-1-ol tail to partition into the micelles and facilitate the covalent acylation of Ser-152.

-

Substrate Addition: Add the Quinine Diimine Dye substrate (e.g., Lipase-PS™).

-

Self-Validating Readout: Measure absorbance continuously at 550 nm for 10 minutes. Self-Validation Step: A lack of color development directly correlates with successful covalent acylation of the enzyme. By plotting the initial velocity of color formation against inhibitor concentration, an accurate IC50 can be derived, eliminating false positives from non-specific binding.

Sources

11-Octadecyn-1-ol: Safety, Handling, and Applications in Advanced Lipid Nanoparticle Engineering

Executive Summary

The rapid evolution of genetic medicine has placed unprecedented demand on the precise engineering of lipid nanoparticles (LNPs). Among the specialized lipid precursors, 11-Octadecyn-1-ol (CAS: 62972-93-4 / 84999-79-1) has emerged as a critical building block. Characterized by its long aliphatic chain and an internal alkyne moiety, this compound serves a dual purpose: it acts as a structural modulator within the lipid bilayer and provides a bioorthogonal handle for advanced bioconjugation[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. This guide provides a deep-dive into the causality behind handling precautions, the physicochemical rationale for its storage, and a self-validating experimental workflow for integrating 11-Octadecyn-1-ol into LNP formulations.

Physicochemical Profile

Understanding the quantitative physical properties of 11-Octadecyn-1-ol is the first step in predicting its behavior during chemical synthesis and microfluidic mixing. The internal triple bond at the C11 position enforces a rigid, linear 180-degree geometry in the hydrophobic tail, which fundamentally alters the packing parameter of the resulting lipid compared to kinked (alkene) or flexible (alkane) analogs.

Table 1: Physicochemical Properties of 11-Octadecyn-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O | 2[2] |

| Molecular Weight | 266.47 g/mol | 2[2] |

| Boiling Point | 398.2°C at 760 mmHg | 3[3] |

| Flash Point | 295°C | 3[3] |

| Density | 0.899 g/cm³ | 3[3] |

| LogP | 6.01 | 3[3] |

| Storage Temperature | -20°C | 4[4] |

Safety Profile & Hazard Mitigation

Standard safety protocols often dictate what to do, but scientific rigor requires understanding why we do it. 11-Octadecyn-1-ol is classified as a skin and eye irritant[5], but its specific chemical structure necessitates tailored handling.

Personal Protective Equipment (PPE) & Fume Hood Usage

-

Protocol: Always handle the neat liquid within a certified chemical fume hood, utilizing nitrile gloves (double-gloving recommended) and safety goggles.

-

Causality: While the compound boasts a high boiling point (398.2°C) and negligible vapor pressure at room temperature[3], physical manipulations such as sonication, vigorous pipetting, or vortexing can generate micro-aerosols. Inhalation of these lipidic droplets can cause severe respiratory irritation. Furthermore, long-chain aliphatic alcohols act as potent dermal penetration enhancers. If 11-Octadecyn-1-ol is co-dissolved with toxic catalysts or fluorophores, it can facilitate the transport of these hazardous substances directly through the dermal barrier. Nitrile provides a superior, non-polar barrier compared to standard latex.

Storage and Environmental Controls

-

Protocol: Store strictly at -20°C under an inert gas overlay (Argon or Nitrogen)[4].

-

Causality: The internal alkyne and the primary alcohol are susceptible to slow auto-oxidation and polymerization when exposed to atmospheric oxygen and ambient UV light. Sub-zero temperatures drastically reduce the kinetic energy available for these degradation pathways. Argon, being heavier than air, effectively displaces oxygen in the headspace of the vial, ensuring the structural fidelity of the alkyne handle for downstream bioorthogonal click chemistry.

Experimental Workflow: Synthesis of Alkyne-Functionalized LNPs

The integration of 11-Octadecyn-1-ol into LNP formulations allows researchers to utilize Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to attach targeting ligands directly to the surface of the nanoparticle. The following protocol is designed as a self-validating system , ensuring quality control at every critical junction.

Phase 1: Lipid Formulation and Microfluidic Mixing

-

Preparation of the Organic Phase: Dissolve the synthesized 11-Octadecyn-1-ol-derived ionizable lipid, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.

-

Causality & Validation: Anhydrous ethanol is critical to prevent premature lipid hydration and micelle formation. Validation Step: Analyze the lipid mixture via Dynamic Light Scattering (DLS) at a 1:100 dilution in ethanol. The solution must show no large aggregates (>10 nm) prior to mixing.

-

-

Preparation of the Aqueous Phase: Dilute the mRNA payload in a 50 mM citrate buffer (pH 4.0).

-

Causality & Validation: The acidic pH ensures the protonation of the ionizable lipid during mixing, driving electrostatic complexation with the negatively charged mRNA backbone. Validation Step: Confirm mRNA integrity and concentration via capillary electrophoresis (e.g., Agilent Bioanalyzer) before proceeding.

-

-

Microfluidic Assembly: Introduce the organic and aqueous phases into a microfluidic micromixer at a 1:3 volume ratio with a total flow rate of 12 mL/min.

-

Causality: The rapid, chaotic advection in the microfluidic architecture forces uniform supersaturation, resulting in a highly controlled self-assembly process that yields monodisperse LNPs.

-

Phase 2: Downstream Processing and Bioconjugation

-

Dialysis and Neutralization: Dialyze the LNP suspension against 1x PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette.

-

Causality & Validation: Dialysis removes the ethanol solvent and neutralizes the pH. This causes the ionizable lipids to become neutral, solidifying the LNP core and trapping the mRNA. Validation Step: Measure the final LNP size via DLS. A successful run will yield a Z-average size of 60–80 nm and a Polydispersity Index (PDI) of < 0.15.

-

-

RuAAC Click Conjugation: To the purified LNP suspension, add an azide-functionalized targeting ligand, followed by the Ruthenium catalyst complex (e.g., Cp*RuCl(PPh3)2). Incubate at room temperature for 4 hours.

-

Causality & Validation: Because 11-Octadecyn-1-ol contains an internal alkyne, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is required instead of the standard Copper-catalyzed (CuAAC) method used for terminal alkynes. Validation Step: Run size-exclusion chromatography (SEC) coupled with fluorescence detection to separate and quantify the bound versus free ligand, confirming conjugation efficiency.

-

Visualization: LNP Formulation and Conjugation Pathway

Below is the logical flow of the synthesis and conjugation process, mapping the transformation of the raw 11-Octadecyn-1-ol precursor into a fully functionalized, targeted LNP delivery system.

Figure 1: Workflow for integrating 11-Octadecyn-1-ol into functionalized Lipid Nanoparticles.

Sources

Methodological & Application

Application Note: 11-Octadecyn-1-ol as a Keystone Precursor in Stereoselective Insect Pheromone Synthesis

Target Audience: Researchers, Chemical Ecologists, and Agrochemical Development Professionals

Executive Summary

The development of synthetic semiochemicals for Integrated Pest Management (IPM) requires active pharmaceutical ingredients (APIs) with extreme stereochemical purity. 11-Octadecyn-1-ol (CAS: 84999-79-1) serves as a highly versatile, advanced alkyne intermediate in the synthesis of lepidopteran and coleopteran sex pheromones[1]. The C11 triple bond provides a critical chemical handle, allowing researchers to perform stereodivergent reductions to achieve either the pure (Z)- or (E)-alkene geometries required to trigger species-specific olfactory receptors. This application note outlines the mechanistic grounding, self-validating protocols, and downstream applications of 11-octadecyn-1-ol in modern chemical ecology.

Chemical Ecology & Mechanistic Grounding

In insect communication, biological efficacy is inextricably linked to geometric isomerism. For example, the Egyptian stemborer (Earias spp.) relies exclusively on (Z)-11-octadecenal to locate mates[2]. Even a 1–2% impurity of the (E)-isomer can act as a behavioral antagonist, drastically reducing the efficacy of mating disruption traps.

Traditional olefination methods (e.g., Wittig reactions) often yield inseparable E/Z mixtures. By utilizing 11-octadecyn-1-ol as the starting material, chemists can bypass this limitation. The alkyne can be subjected to a poisoned catalytic hydrogenation (Lindlar's method) to enforce strict syn-addition of hydrogen, guaranteeing >98% (Z)-selectivity[3]. Once the stereocenter is established, the terminal hydroxyl group can be oxidized to an aldehyde or acetylated to an ester without compromising the alkene geometry.

Fig 1: Mechanism of pheromone reception and olfactory signal transduction in target insects.

Physicochemical Data & Target Matrix

To facilitate experimental planning, the quantitative parameters of 11-octadecyn-1-ol and its primary downstream derivatives are summarized below.

| Compound / Derivative | CAS Number | Molecular Weight | Role / Application | Target Insect Species |

| 11-Octadecyn-1-ol | 84999-79-1 | 266.46 g/mol | Alkyne Precursor | N/A (Intermediate) |

| (Z)-11-Octadecen-1-ol | 62972-93-4 | 268.48 g/mol | Alkene Intermediate | N/A (Intermediate) |

| (Z)-11-Octadecenal | 53939-28-9 | 266.46 g/mol | Aldehyde Pheromone | Earias spp. (Egyptian stemborer)[1] |

| cis-Vaccenyl acetate | 6198-58-9 | 310.51 g/mol | Acetate Pheromone | Ortholeptura valida (Cerambycid beetle)[3] |

Synthetic Workflows & Self-Validating Protocols

The following protocols represent a self-validating synthetic system. Each step includes a mechanistic rationale (causality) and an analytical validation checkpoint to ensure stereochemical integrity before proceeding.

Fig 2: Stereodivergent synthetic pathways from 11-Octadecyn-1-ol to key insect pheromones.

Protocol A: Stereoselective Reduction to (Z)-11-Octadecen-1-ol

-

Causality: Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) prevents the over-reduction of the alkyne to an alkane and strictly enforces syn-hydrogenation. The addition of quinoline further deactivates the catalyst, preventing post-reduction alkene isomerization[3].

-

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve 11-octadecyn-1-ol (10 mmol) in 50 mL of anhydrous hexane.

-

Catalyst Addition: Add 5% Lindlar catalyst (0.5 g) and synthetic quinoline (2 mmol).

-

Hydrogenation: Purge the vessel with N₂ gas, then introduce H₂ gas via a balloon at 1 atm. Stir vigorously at room temperature.

-

Monitoring: Monitor H₂ uptake. The reaction typically ceases automatically after 1 equivalent of H₂ is consumed (approx. 2–4 hours).

-

Validation (Self-Correction): Filter a 0.5 mL aliquot through a micro-pad of Celite and analyze via GC-FID using a polar capillary column (e.g., DB-WAX). The alkyne peak must be absent, with the (Z)-alkene peak representing >98% area. Correction: If alkane over-reduction exceeds 1%, increase the quinoline ratio in subsequent batches.

-

Workup: Filter the bulk mixture through Celite, wash the filtrate with 1M HCl to remove quinoline, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Protocol B: Oxidation to (Z)-11-Octadecenal

-

Causality: Swern oxidation is prioritized over chromium-based oxidants (like PCC) to prevent over-oxidation to the carboxylic acid and to avoid heavy metal waste, ensuring a green chemistry profile suitable for scaled agrochemical manufacturing.

-

Step-by-Step Procedure:

-

Activation: Cool a solution of oxalyl chloride (12 mmol) in anhydrous DCM (40 mL) to -78 °C under an Argon atmosphere.

-

DMSO Addition: Dropwise add anhydrous DMSO (24 mmol) dissolved in DCM (10 mL). Stir for 15 minutes to form the active alkoxysulfonium intermediate.

-

Alcohol Addition: Dropwise add the (Z)-11-octadecen-1-ol (10 mmol) from Protocol A in DCM (10 mL). Stir for 45 minutes at -78 °C.

-

Base Quench: Add triethylamine (50 mmol) dropwise. Allow the reaction to slowly warm to room temperature.

-

Validation: Perform TLC (Hexane:EtOAc 9:1). The alcohol (Rf ~0.2) should be completely consumed, replaced by the less polar aldehyde (Rf ~0.6). Confirm the absence of over-oxidation via FT-IR (sharp aldehyde C=O stretch at ~1725 cm⁻¹, absence of broad O-H acid stretch).

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry, and concentrate.

-

Protocol C: Acetylation to cis-Vaccenyl Acetate

-

Causality: Pyridine acts as both a base and a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate) to drive the esterification of the primary alcohol with acetic anhydride to absolute completion.

-

Step-by-Step Procedure:

-

Dissolve (Z)-11-octadecen-1-ol (10 mmol) in anhydrous DCM (20 mL).

-

Add pyridine (20 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.5 mmol).

-

Cool the vessel to 0 °C and add acetic anhydride (15 mmol) dropwise.

-

Stir for 2 hours while allowing the mixture to warm to room temperature.

-

Validation: GC-MS analysis must confirm the molecular ion peak corresponding to the acetate ( m/z=310 ) and the complete absence of the precursor alcohol peak.

-

References

-

Insect Pheromones and Intermediates Source: Jaydev Chemical Industries URL:[Link]

-

11-OCTADECYN-1-OL|62972-93-4 Source: LookChem URL:[Link]

Sources

- 1. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 2. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 3. 11-OCTADECYN-1-OL|62972-93-4|lookchem [lookchem.com]

Use of 11-Octadecyn-1-ol in Chemical Ecology Studies: Application Notes and Protocols

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the use of 11-Octadecyn-1-ol in chemical ecology research. As a long-chain acetylenic alcohol, 11-Octadecyn-1-ol serves as a critical synthetic precursor for several lepidopteran pheromones and as a valuable tool for structure-activity relationship studies in insect olfaction. This document is intended for researchers, scientists, and professionals in chemical ecology and drug development, offering in-depth methodologies for electrophysiological and behavioral assays. We will cover the rationale behind its application, step-by-step protocols for Electroantennography (EAG), wind tunnel bioassays, and field trapping experiments, along with guidelines for data interpretation.

Introduction: The Role of Acetylenic Precursors in Pheromone Research

In the intricate world of insect chemical communication, the precise geometry and functionality of semiochemicals are paramount. 11-Octadecyn-1-ol is an 18-carbon alcohol featuring a carbon-carbon triple bond (alkyne) at the 11th position. While not commonly identified as a final, active pheromone component itself, its true value in chemical ecology lies in its role as a versatile synthetic intermediate.[1][2] The alkyne group provides a perfect anchor for stereoselective reduction, allowing for the controlled synthesis of either the (Z) (cis) or (E) (trans) alkene isomers, which are often the biologically active forms of lepidopteran sex pheromones.[2][3]

For instance, 11-Octadecyn-1-ol is a direct precursor to (Z)-11-octadecen-1-ol and its corresponding aldehyde, (Z)-11-octadecenal, components found in the pheromone blends of significant pests like the rice leafroller (Cnaphalocrocis medinalis) and the Egyptian stemborer (Earias insulana).[1][4][5] Therefore, studying this compound allows researchers to:

-

Synthesize Pheromone Standards: Create high-purity (Z) and (E) isomers for use in electrophysiological and behavioral assays.

-

Investigate Structure-Activity Relationships: By comparing the biological activity of the alkyne (11-Octadecyn-1-ol) with its corresponding alkenes and alkanes, researchers can probe the specific structural requirements of insect olfactory receptors.

-

Develop Novel Pest Management Tools: The synthesis of pheromone analogues can lead to the discovery of super-agonists, antagonists, or more stable lure components for monitoring and mating disruption.

This guide details the standard protocols for evaluating the biological activity of 11-Octadecyn-1-ol itself or, more commonly, the pheromone derivatives synthesized from it.

Compound Profile and Handling

Proper handling and storage are critical to maintain the integrity of the compound for sensitive biological assays.

| Property | Value | Source |

| Chemical Name | 11-Octadecyn-1-ol | [1][6] |

| CAS Number | 84999-79-1 | [1][6] |

| Molecular Formula | C₁₈H₃₄O | [6] |

| Molecular Weight | 266.47 g/mol | [6] |

| Storage | -20°C, under inert atmosphere | [7][8] |

Procurement and Purity: 11-Octadecyn-1-ol can be commercially sourced. For biological studies, high purity (>95%) is essential to avoid confounding results from contaminants. If synthesizing in-house, purification methods such as column chromatography or recrystallization are necessary to ensure the removal of reagents and byproducts.[9][10]

Handling:

-

Solvent: For dilutions, use high-purity, redistilled solvents like hexane or pentane, which are highly volatile and generally elicit minimal response from insect antennae.

-

Preparation: Prepare solutions fresh whenever possible. Store stock solutions at -20°C in airtight vials with PTFE-lined caps to prevent degradation and contamination.

-

Safety: Wear standard personal protective equipment (gloves, safety glasses, lab coat). Handle the compound in a well-ventilated area or a fume hood.

Synthetic Pathway: From Alkyne to Active Pheromone

The primary utility of 11-Octadecyn-1-ol is its conversion to biologically active alkenols. The choice of reduction method dictates the stereochemical outcome, which is crucial for biological activity.

Figure 1: Synthetic pathways from 11-Octadecyn-1-ol.

This diagram illustrates the stereoselective synthesis routes. The Lindlar catalyst is "poisoned" to prevent over-reduction of the alkyne to an alkane, yielding the cis (Z) alkene.[2] Conversely, a dissolving metal reduction, such as the Birch reduction, selectively produces the trans (E) alkene.[3] Subsequent oxidation yields the corresponding aldehydes, which are also common pheromone components.

Protocol 1: Electroantennography (EAG)

EAG is an essential first step to determine if an insect's antenna can detect a given compound.[11] It measures the summed electrical potential from all responding olfactory receptor neurons, providing a rapid screen for bioactivity.[12][13]

Rationale

The goal is to establish a dose-response relationship. A positive EAG response indicates that olfactory receptors on the antenna are activated by the test compound. This does not confirm a behavioral effect but is a prerequisite for one. The magnitude of the EAG response can indicate the sensitivity of the antenna to the compound.[11]

Experimental Workflow

Figure 2: Electroantennography (EAG) experimental workflow.

Step-by-Step Protocol

-

Insect Preparation:

-

Use insects of a consistent age and physiological state (e.g., 2-3 day old virgin males for sex pheromone studies).

-

Immobilize the insect by chilling it on ice for 1-2 minutes or placing it in a cut pipette tip.

-

Under a dissecting microscope, use fine microscissors to carefully excise one antenna at its base.[11]

-

-

Stimulus Preparation:

-

Prepare a stock solution of 11-Octadecyn-1-ol (or its derivative) in hexane (e.g., 10 mg/mL).

-

Create a serial dilution series (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

-

Pipette 10 µL of each dilution onto a small piece of filter paper (1 cm²). Insert the paper into a glass Pasteur pipette, which will serve as the stimulus cartridge.[12]

-

Prepare a solvent control (hexane only) and a positive control (a known active compound, if available).

-

Allow the solvent to evaporate for 2-3 minutes before use.

-

-

EAG Recording:

-

Mount the excised antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Ringer's solution) and connected to silver wires.[12] The base of the antenna connects to the reference electrode and the distal tip to the recording electrode. A small amount of conductive gel can ensure good contact.[11]

-

Place the antenna preparation within a Faraday cage to shield it from electrical noise.

-

A continuous stream of purified, humidified air is passed over the antenna via a main airline.

-

To deliver a stimulus, a controller diverts a puff of air (e.g., 0.5 seconds) through the stimulus pipette, injecting the odor into the main airstream.[12]

-

Present stimuli in order of increasing concentration, with a recovery period of 30-60 seconds between puffs to prevent receptor adaptation.[11]

-

Record the resulting negative voltage deflection using an amplifier and data acquisition software.[13]

-

Data Presentation and Interpretation

The EAG response is measured as the peak amplitude of the voltage deflection (in mV). Responses are typically normalized relative to the solvent control (set to 0) and a standard positive control (set to 100%) to allow for comparison between different preparations.

| Concentration (µg on filter paper) | Mean EAG Response (mV) | Normalized Response (%) |

| 0 (Solvent Control) | 0.1 ± 0.02 | 0 |

| 0.1 | 0.3 ± 0.05 | 15 |

| 1 | 0.8 ± 0.11 | 50 |

| 10 | 1.5 ± 0.20 | 100 |

| 100 | 1.4 ± 0.18 | 93 |

Table 1: Example of EAG dose-response data for an insect antenna to a test compound.

A clear dose-dependent increase in response that plateaus at higher concentrations is indicative of a specific olfactory interaction.

Protocol 2: Wind Tunnel Bioassay

A wind tunnel provides a controlled environment to study an insect's flight response to an odor plume, bridging the gap between physiology and field behavior.[14][15][16] It is the gold standard for confirming behavioral attraction to a pheromone candidate.[17][18]

Rationale

The aim is to determine if a compound elicits the characteristic upwind flight behavior associated with locating a mate or host.[14] Observing behaviors like activation, take-off, zigzagging flight, and source contact provides strong evidence of attraction.

Experimental Parameters

Maintaining consistent conditions is crucial for reproducible results.

| Parameter | Recommended Value/Range | Rationale |

| Wind Speed | 0.2 - 0.4 m/s | Mimics natural airflow and allows for stable plume formation.[14] |

| Temperature | 21 - 26 °C | Should match the insect's natural period of activity.[14] |

| Relative Humidity | 60 - 80% | Important for insect physiology and flight performance.[14] |

| Light Conditions | Dim red light (<1 lux) | Simulates crepuscular or nocturnal conditions for night-active insects without affecting most species' vision.[14] |

Step-by-Step Protocol

-

Tunnel Setup:

-

Use a tunnel made of non-absorbent material like glass or acrylic (e.g., 2m long x 1m wide x 1m high).[14]

-

Ensure a laminar (non-turbulent) airflow, which can be achieved using a fan and a series of mesh screens at the air inlet.

-

Place the odor source (e.g., a rubber septum or filter paper loaded with the test compound) at the upwind end of the tunnel.[14]

-

-

Insect Preparation:

-

Use insects that have been pre-conditioned to the appropriate light/dark cycle. For nocturnal moths, testing should occur during their scotophase (dark period).

-

Place individual insects in a release cage (e.g., a small mesh container) and allow them to acclimate inside the tunnel for at least 30 minutes before testing.

-

-

Assay Execution:

-

Apply a known dose of 11-Octadecyn-1-ol (or its derivative) dissolved in hexane to the dispenser (e.g., 10 µg on a rubber septum). Use a solvent-only dispenser as a control.

-

Place the dispenser at the upwind end of the tunnel and allow the plume to stabilize for 1-2 minutes.

-

Release the insect from the cage at the downwind end of the tunnel.

-

Observe and score the insect's behavior for a set period (e.g., 3-5 minutes).

-

Behavioral Cascade and Data Analysis

Quantify the response by scoring a sequence of behaviors. A higher score indicates a stronger attraction.

Figure 3: Typical behavioral cascade of a moth responding to a pheromone plume.

Data are typically analyzed using non-parametric statistics (e.g., Chi-square test) to compare the proportion of insects completing each behavioral step between the treatment and control groups.

Protocol 3: Field Trapping

Field trials are the ultimate test of a candidate pheromone's effectiveness under natural conditions, assessing its ability to attract target insects in a complex environment with competing odors and variable weather.[19]

Rationale

The objective is to determine if a lure baited with the test compound can attract and capture significantly more target insects than unbaited (control) traps. This is the final validation step for developing a monitoring or mass-trapping tool.[20]

Step-by-Step Protocol

-

Lure Formulation:

-

Select a dispenser with a controlled release rate, such as a rubber septum, polyethylene vial, or capillary tube.[21][22]

-

Load the dispenser with a precise amount of the test compound. For initial screening, a range of doses (e.g., 100 µg, 1 mg, 10 mg) should be tested.[23]

-

Procedure for Rubber Septa:

-

Pre-extract septa with a solvent (e.g., dichloromethane) to remove impurities.

-

Air dry the septa completely in a fume hood.

-

Using a micropipette, apply the compound dissolved in a minimal amount of hexane directly onto the septum.[21]

-

Allow the solvent to evaporate for at least 20 minutes.

-

Wrap each lure individually in aluminum foil and store at -20°C until deployment.[21]

-

-

-

Experimental Design:

-

Select a suitable trap type for the target insect (e.g., delta traps or funnel traps for moths).[24]

-